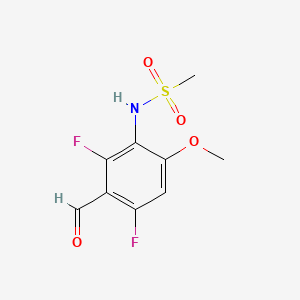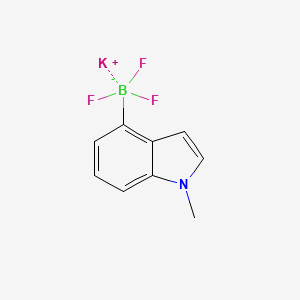![molecular formula C12H11ClN2O2 B13464126 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride CAS No. 2901101-77-5](/img/structure/B13464126.png)
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a pyridine ring via an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride typically involves the coupling of a pyridine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography. The use of hydrochloric acid in the final step helps to convert the free base into its hydrochloride salt form, which is more stable and easier to handle .
化学反応の分析
Types of Reactions
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.
科学的研究の応用
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antileukemia agent, the compound inhibits certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: This compound is structurally similar and also used as an intermediate in the synthesis of pharmaceutical agents.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another related compound with similar applications in medicinal chemistry.
Uniqueness
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
特性
CAS番号 |
2901101-77-5 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
3-(pyridin-4-ylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H |
InChIキー |
JUMWJQKELHXXRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)

![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)

![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)

